molecular formula C32H52O2 B1254625 Psi-taraxasterol acetate

Psi-taraxasterol acetate

Cat. No. B1254625
M. Wt: 468.8 g/mol
InChI Key: DYTVUYVLJDSMFA-ZHLOSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psi-taraxasterol acetate is a natural product found in Picris hieracioides, Taraxacum platycarpum, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Properties

  • Inhibition of Inflammation : Psi-taraxasterol acetate exhibits significant anti-inflammatory properties. It was found to inhibit inflammation in animal models and in vitro studies. For instance, it demonstrated inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice, indicating its potential as a therapeutic agent for inflammatory conditions (Akihisa et al., 1996).

Pharmacokinetics and Bioavailability

  • Determination in Biological Samples : Research has focused on the development of methods to determine the concentration of taraxasterol (a closely related compound to psi-taraxasterol) in biological samples, such as rat plasma. This is crucial for understanding its pharmacokinetics and bioavailability (Zhang et al., 2015).

Potential Therapeutic Uses

  • Treatment of Liver Injury : Psi-taraxasterol acetate shows promise in treating ethanol-induced liver injury. It regulates several biochemical pathways, suggesting its potential as a liver-protective agent (Xu et al., 2018).

  • Asthma Management : It has been shown to protect against ovalbumin-induced allergic asthma in mice, indicating its potential for managing respiratory inflammatory diseases (Liu et al., 2013).

  • Arthritis Treatment : Studies have demonstrated the efficacy of psi-taraxasterol acetate in reducing symptoms of adjuvant-induced arthritis in rats, suggesting its use as a treatment for arthritis (Wang et al., 2016).

Cellular and Molecular Mechanisms

  • Inhibition of Inflammatory Pathways : Psi-taraxasterol acetate inhibits key inflammatory pathways, such as NF-κB, in various cellular models. This provides a molecular basis for its anti-inflammatory effects (Zhang et al., 2012).

  • Impact on Oxidative Stress : The compound has been observed to regulate oxidative stress and inflammatory response in ethanol-induced liver injury, showcasing its antioxidative properties (Xu et al., 2018).

  • Modulation of Immune Response : Psi-taraxasterol acetate modulates the immune response, as seen in its effects on asthma and arthritis models, indicating its role in immune regulation (Liu et al., 2013; Wang et al., 2016) (Wang et al., 2016).

properties

Product Name

Psi-taraxasterol acetate

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

DYTVUYVLJDSMFA-ZHLOSDGBSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

synonyms

psi-taraxasterol acetate
urs-20-en-3-ol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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